Cas no 2580099-06-3 (rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid)

Technical Introduction: rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and vicinal dihydroxy functionality. Its stereochemically defined structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and bioactive compounds. The presence of both hydroxyl and carboxylic acid groups allows for versatile derivatization, enabling selective modifications. The Cbz group offers stability under various reaction conditions while remaining amenable to deprotection. This compound is particularly useful in peptidomimetics and glycosidase inhibitor research due to its rigid, functionalized scaffold. High purity and well-characterized stereochemistry ensure reproducibility in synthetic applications.
rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid structure
2580099-06-3 structure
Product name:rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid
CAS No:2580099-06-3
MF:C14H17NO6
MW:295.287884473801
CID:5656459
PubChem ID:165889262

rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2580099-06-3
    • rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
    • EN300-27729699
    • rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid
    • Inchi: 1S/C14H17NO6/c16-11-8-15(7-6-14(11,20)12(17)18)13(19)21-9-10-4-2-1-3-5-10/h1-5,11,16,20H,6-9H2,(H,17,18)/t11-,14+/m1/s1
    • InChI Key: DYOPDNORSZRMFZ-RISCZKNCSA-N
    • SMILES: O[C@@]1(C(=O)O)CCN(C(=O)OCC2C=CC=CC=2)C[C@H]1O

Computed Properties

  • Exact Mass: 295.10558726g/mol
  • Monoisotopic Mass: 295.10558726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107Ų
  • XLogP3: 0.5

rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27729699-0.25g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
0.25g
$1209.0 2025-03-19
Enamine
EN300-27729699-5g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3
5g
$3812.0 2023-09-10
Enamine
EN300-27729699-0.1g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
0.1g
$1157.0 2025-03-19
Enamine
EN300-27729699-0.5g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-27729699-1.0g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-27729699-1g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3
1g
$1315.0 2023-09-10
Enamine
EN300-27729699-0.05g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
0.05g
$1104.0 2025-03-19
Enamine
EN300-27729699-10.0g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-27729699-5.0g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-27729699-2.5g
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylic acid
2580099-06-3 95.0%
2.5g
$2576.0 2025-03-19

Additional information on rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid

Research Briefing on rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid (CAS: 2580099-06-3)

In recent years, the compound rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid (CAS: 2580099-06-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative serves as a critical intermediate in the synthesis of various biologically active molecules, including protease inhibitors and glycosidase inhibitors. Its unique structural features, such as the dihydroxypiperidine core and the benzyloxycarbonyl (Cbz) protecting group, make it a versatile building block for drug discovery and development.

Recent studies have focused on optimizing the synthetic routes for rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric synthesis method using chiral auxiliaries, achieving an enantiomeric excess (ee) of over 95%. This advancement is particularly significant for the production of high-purity intermediates required for preclinical and clinical studies.

The pharmacological potential of derivatives of rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid has also been explored. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain analogs exhibit potent inhibitory activity against HIV-1 protease, with IC50 values in the nanomolar range. These findings highlight the compound's relevance in antiviral drug development, particularly in addressing drug-resistant strains of HIV.

In addition to its antiviral applications, rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid has shown promise in the treatment of metabolic disorders. A 2022 study in the European Journal of Medicinal Chemistry revealed that structurally modified derivatives of this compound act as selective inhibitors of α-glucosidase, an enzyme implicated in type 2 diabetes. The researchers identified key structural modifications that enhance both potency and selectivity, paving the way for further optimization.

From a mechanistic perspective, molecular docking and dynamics simulations have provided insights into the binding interactions of rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid derivatives with their target enzymes. These computational studies, coupled with X-ray crystallography data, have elucidated the importance of the dihydroxypiperidine moiety in forming hydrogen bonds with active site residues, thereby guiding the design of next-generation inhibitors.

Looking ahead, the continued exploration of rac-(3R,4S)-1-(benzyloxy)carbonyl-3,4-dihydroxypiperidine-4-carboxylic acid and its derivatives holds great promise for addressing unmet medical needs. Future research directions may include the development of prodrug strategies to improve bioavailability, as well as the investigation of combination therapies to enhance therapeutic efficacy. The compound's versatility and demonstrated biological activity position it as a valuable asset in the ongoing quest for novel therapeutics.

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